[(2S,5R)-5-Benzyloxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine is a chiral amine compound with a unique structure that includes a benzyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-Benzyloxolan-2-yl]methanamine typically involves the following steps:
Formation of the Benzyloxolan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanamine Group: This step often involves the use of reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxolan ring can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyloxolan derivatives.
Scientific Research Applications
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Benzyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine can be compared with other similar compounds, such as:
[(2S,5R)-5-Benzyloxolan-2-yl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.
[(2S,5R)-5-Benzyloxolan-2-yl]propanamine: Similar structure but with a propyl group.
[(2S,5R)-5-Benzyloxolan-2-yl]butanamine: Similar structure but with a butyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyloxolan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,5R)-5-benzyloxolan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGRLWUHRJWBBV-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.